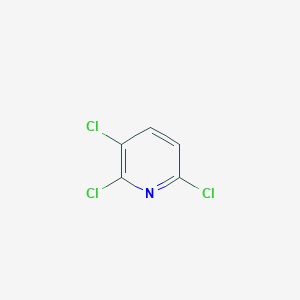

2,3,6-Trichloropyridine

Description

The exact mass of the compound this compound is 180.925282 g/mol and the complexity rating of the compound is 98.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAKJVMKNDXBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073374 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-09-9, 29154-14-1 | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.3.6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,6-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trichloropyridine: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3,6-trichloropyridine, a pivotal chlorinated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this versatile chemical intermediate. The following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles.

Core Molecular Identity and Physicochemical Landscape

This compound is a synthetically crucial molecule characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions.[1] This specific substitution pattern imparts a unique electronic and steric profile, governing its reactivity and utility.

Chemical Structure and Identifiers

The foundational identity of any chemical substance lies in its structure and universally recognized identifiers. These are critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

| Identifier | Value | Source |

| CAS Number | 6515-09-9 | [1][2][3] |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.44 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | [4] |

| InChI | InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | [4] |

| InChIKey | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. The presence of three electron-withdrawing chlorine atoms significantly influences its polarity and reactivity.

| Property | Value | Observations and Implications | Source |

| Appearance | Colorless to pale yellow liquid or solid | Purity and temperature dependent.[1] | [1] |

| Odor | Distinctive aromatic odor | [1] | [1] |

| Melting Point | 64.0 to 68.0 °C | The solid nature at room temperature requires appropriate handling and dispensing techniques. | [5] |

| Boiling Point | 234 °C | Relatively high boiling point allows for reactions at elevated temperatures. | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | This differential solubility is key for extraction and purification processes. | [1] |

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound is a critical aspect of its utility. The choice of synthetic route is often a balance between precursor availability, desired purity, and scalability.

Chlorination of 2,6-Dichloropyridine

A prevalent and industrially relevant method involves the direct chlorination of 2,6-dichloropyridine. This approach leverages a readily available starting material.

Diagram 2: Synthesis of this compound from 2,6-Dichloropyridine

Caption: Workflow for the synthesis of this compound via chlorination.

Experimental Protocol:

-

Reactant Preparation: Accurately weigh 2,6-dichloropyridine and anhydrous ferric chloride (FeCl₃) and mix them thoroughly.[3]

-

Reaction Setup: Transfer the mixture to a suitable reaction vessel (e.g., a four-neck flask).

-

Initiation: Heat the reaction mixture to a temperature of 100-120 °C.[3]

-

Chlorination: Slowly introduce chlorine gas into the heated mixture.[3] The reaction is typically monitored until completion.

-

Cooling and Purification: Upon completion, cool the system to 100 °C.

-

Isolation: Subject the crude product to decompression distillation. Collect the fraction boiling at 118-124 °C.[3]

Causality and Insights:

-

The use of a Lewis acid catalyst like ferric chloride is crucial for activating the pyridine ring towards electrophilic aromatic substitution by chlorine.

-

Temperature control is critical to manage the reaction rate and minimize the formation of polychlorinated byproducts.[6]

-

Decompression distillation is employed to purify the product, as it allows for distillation at a lower temperature, preventing thermal degradation.

Alternative Synthetic Routes

Other synthetic strategies have been developed, each with its own advantages and limitations:

-

From Pentachloropyridine: this compound can be formed from the reaction of pentachloropyridine with cuprous oxide in hot water after initial reaction with hydrazine hydrate.[7]

-

From Nicotinamide: A multi-step process starting from nicotinamide involves a Hofmann degradation to 3-aminopyridine, followed by chlorination and a Sandmeyer reaction.[8]

-

Gas-Phase Chlorination: Continuous gas-phase reaction of chlorine with 2,6-dichloropyridine at elevated temperatures (200-500°C) in the presence of a catalyst is another method.[9]

Applications in Chemical Synthesis

The strategic placement of chlorine atoms makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][10] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[10]

Agrochemicals

This compound serves as a key precursor for a variety of herbicides, insecticides, and fungicides.[1][10] Its derivatives exhibit biological activity that is harnessed for crop protection.[1]

A notable example is its use in the synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a nitrification inhibitor that improves the efficiency of nitrogen fertilizers.[11][12]

Pharmaceuticals

In medicinal chemistry, the this compound scaffold is utilized in the development of active pharmaceutical ingredients (APIs).[10] Its derivatives have been investigated for potential antimicrobial and anti-inflammatory properties.[10]

Dechlorination to Dichloropyridines

Selective dechlorination of this compound is a valuable method for producing specific dichloropyridine isomers. For instance, 2,3-dichloropyridine, an important intermediate for the synthesis of the insecticide chlorantraniliprole, can be prepared by the selective hydrogenation and dechlorination of this compound.[13]

Safety and Handling

As with all chlorinated organic compounds, this compound must be handled with appropriate safety precautions.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

| Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [4] |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | [4][14] |

| H319 | Causes serious eye irritation | [4][14] |

| H332 | Harmful if inhaled | [4] |

| H335 | May cause respiratory irritation | [4] |

When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and chlorine (Cl₂).[3]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15] In case of potential for significant exposure, respiratory protection should be used.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spill and Disposal: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it in a suitable container for disposal.[16] Dispose of in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[14][15]

In all cases of exposure, seek immediate medical attention.[15][16]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for a wide range of high-value chemical products. A thorough understanding of its synthesis, handling, and reaction mechanisms is paramount for any scientist or researcher working in the fields of agrochemicals, pharmaceuticals, and specialty chemicals. The insights and protocols provided in this guide are intended to equip professionals with the necessary knowledge for the safe and effective utilization of this important compound.

References

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 6515-09-9 [chemicalbook.com]

- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 9. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

- 10. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2,3,6-trichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these fundamental characteristics is paramount for its effective handling, analysis, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale behind them.

Molecular Identity and Chemical Structure

This compound is a chlorinated derivative of pyridine with the chemical formula C₅H₂Cl₃N. Its structure consists of a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions. This substitution pattern significantly influences the molecule's reactivity and physical properties.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 6515-09-9 | |

| Molecular Formula | C₅H₂Cl₃N | |

| Molecular Weight | 182.44 g/mol | [2] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | Internal |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

The physical state and solubility of this compound are critical for its storage, handling, and use in various reaction conditions. It typically appears as a colorless to pale yellow liquid or a light yellow to brown crystalline solid, depending on its purity and the ambient temperature.[1] It possesses a distinctive aromatic odor.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 66-68 °C | Internal |

| Boiling Point | 231.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |

| Water Solubility | Limited | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.77 | [2] |

| pKa | -3.79 ± 0.10 (Predicted) | Internal |

Solubility

The limited water solubility and good solubility in organic solvents are characteristic of many chlorinated aromatic compounds.[1] This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solid.[6][7]

-

Analysis: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or GC-MS.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A logP of 2.77 indicates that this compound is significantly more soluble in a lipid-like environment (octanol) than in water.

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable estimation of logP.[8][9]

-

System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Analysis: Inject a solution of this compound and record its retention time.

-

Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound can then be interpolated from its retention factor.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11] Filter the solution into an NMR tube to remove any particulate matter.[11]

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

1H NMR Interpretation: The spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of their positions relative to the nitrogen atom and the chlorine substituents.

-

13C NMR Interpretation: The 13C NMR spectrum will display five signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached chlorine atoms and the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the pyridine ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 181, 183, 185 due to chlorine isotopes). Fragmentation patterns will involve the loss of chlorine atoms and cleavage of the pyridine ring, providing further structural confirmation. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for quantitative analysis of known impurities.

-

-

Data Analysis: The retention time of the main peak will be characteristic of this compound. The mass spectrum of the peak will confirm its identity. Impurities will appear as separate peaks with their own retention times and mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for monitoring reactions in solution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.

-

Method Parameters:

-

Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

-

Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Method Parameters:

-

Atmosphere: Typically nitrogen or air at a constant flow rate.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA: The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.

-

DSC: The DSC curve will show endothermic or exothermic events. For this compound, an endothermic peak corresponding to its melting point will be observed, followed by exothermic peaks associated with decomposition.

-

Reactivity and Stability

This compound is a stable compound under normal conditions. However, understanding its reactivity and potential degradation pathways is crucial for its use in synthesis and for assessing its environmental fate.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a molecule under various stress conditions.[14][15][16]

-

Acidic Conditions: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Basic Conditions: Treat a solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Stress: Heat the solid compound or a solution at a high temperature.

-

Photolytic Stress: Expose a solution to UV light.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Safety and Handling

Due to the presence of chlorine atoms, this compound should be handled with care, following standard laboratory safety procedures for chlorinated organic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[17]

-

Disposal: Dispose of waste containing this compound according to local, state, and federal regulations for hazardous chemical waste.[18]

Visualization of Workflows

Workflow for Purity Analysis

References

- 1. hpst.cz [hpst.cz]

- 2. This compound [stenutz.eu]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. rjptonline.org [rjptonline.org]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. asianpubs.org [asianpubs.org]

- 13. scispace.com [scispace.com]

- 14. rjptonline.org [rjptonline.org]

- 15. scispace.com [scispace.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

2,3,6-Trichloropyridine CAS number 6515-09-9

An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal chlorinated heterocyclic compound identified by CAS number 6515-09-9. As a versatile chemical intermediate, its significance is firmly established in the synthesis of high-value molecules within the agrochemical and pharmaceutical sectors.[1][2] This document delineates its physicochemical properties, explores various synthesis methodologies with mechanistic insights, discusses its chemical reactivity, and details its primary applications. Furthermore, it provides essential safety, handling, and storage protocols tailored for researchers, scientists, and drug development professionals. The content synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and industrial applications.

Introduction and Chemical Identity

This compound is a chlorinated derivative of pyridine where three hydrogen atoms have been substituted by chlorine atoms at the 2, 3, and 6 positions of the pyridine ring.[3] This substitution pattern, particularly the presence of chlorine atoms at the electronically significant ortho (2,6) positions relative to the ring nitrogen, imparts unique reactivity that makes it a valuable precursor in complex organic synthesis.[2] Its primary utility lies in serving as a foundational scaffold for constructing more complex molecules, including a range of herbicides, insecticides, fungicides, and active pharmaceutical ingredients (APIs).[1][3]

The electron-withdrawing nature of both the nitrogen heteroatom and the three chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions.[2] This reactivity is the cornerstone of its application in creating diverse functionalized pyridine derivatives.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder or solid at room temperature.[1][3] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6515-09-9 | [4] |

| Molecular Formula | C₅H₂Cl₃N | [4] |

| Molecular Weight | 182.44 g/mol | [4][5] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 64 - 68 °C | [1] |

| Boiling Point | 234 °C | [1] |

| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone; limited solubility in water. | [3][6] |

| pKa | -3.44 (Predicted) | [6] |

| LogP | 3.0418 (Predicted) | [4] |

| SMILES | ClC1=CC=C(Cl)C(Cl)=N1 | [4] |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [3][7] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and environmental considerations.

Chlorination of 2,6-Dichloropyridine

A prevalent industrial method involves the direct chlorination of 2,6-dichloropyridine. This reaction is typically catalyzed by a Lewis acid, such as ferric trichloride (FeCl₃), to facilitate the electrophilic substitution of chlorine onto the electron-deficient pyridine ring.[8][9]

-

Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the pyridine ring, which is otherwise deactivated towards electrophilic substitution. The reaction proceeds preferentially at the 3-position.

Protocol: Liquid-Phase Catalytic Chlorination [9]

-

Charge Reactor: In a suitable four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, charge 2,6-dichloropyridine (e.g., 1480.0 g) and anhydrous ferric trichloride (e.g., 89.2 g).[9]

-

Heat: Heat the reaction mixture to 100-120 °C with thorough mixing.[9]

-

Introduce Chlorine: Slowly introduce chlorine gas through the gas inlet tube. Monitor the reaction progress via gas chromatography (GC).

-

Reaction Completion: Continue chlorine introduction until the desired conversion is achieved.

-

Purification: Upon completion, cool the system to approximately 100 °C and purify the product by vacuum distillation.[9] Collect the fraction boiling at 118-124 °C under reduced pressure to obtain this compound.[9]

This method can achieve high yields (e.g., 94%), but selectivity can be an issue in the later stages, potentially leading to the formation of polychlorinated impurities.[8][9] Gas-phase chlorination over catalysts like attapulgite or activated carbon is an alternative that can be run continuously.[10]

Synthesis from 3-Amino-2,6-dichloropyridine

An alternative laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 3-amino-2,6-dichloropyridine.[11][12] This pathway consists of two key steps: diazotization of the amino group followed by chloro-de-diazoniation.

-

Causality: The amino group is a poor leaving group. Converting it into a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas), facilitating its replacement by a chlorine atom from a copper(I) chloride catalyst.

Caption: Diazochlorination pathway to this compound.

Protocol: Diazochlorination [11]

-

Prepare Amine Solution: Add 2,6-dichloro-3-aminopyridine (e.g., 69.2 g) to concentrated hydrochloric acid (e.g., 207 g of 30% HCl).[11]

-

Cool: Cool the mixture in an ice-salt bath to below 0 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (e.g., 117.2 g of 30% NaNO₂) dropwise, maintaining the temperature below 0 °C. This forms the diazonium salt solution.[11]

-

Sandmeyer Reaction: Prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Other Synthetic Routes

Other reported methods include:

-

From Nicotinamide: A multi-step process involving a Hofmann degradation to 3-aminopyridine, followed by chlorination and a final Sandmeyer reaction.[11]

-

From Pyridine: Direct chlorination of pyridine using molecular sieve catalysts in a fixed-bed reactor.[8][13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the susceptibility of the C2 and C6 positions to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at positions 2 and 6 are significantly more labile than the one at position 3. This is due to the stabilizing effect of the adjacent electron-withdrawing nitrogen atom on the Meisenheimer complex intermediate formed during SₙAr reactions. This selective reactivity allows for the sequential and controlled introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), making it a powerful tool for building molecular diversity.

Selective Dechlorination

The chlorine atoms can be selectively removed via catalytic hydrogenation. For instance, selective dechlorination of this compound over a palladium-on-carbon (Pd/C) catalyst can yield 2,3-dichloropyridine, an important intermediate for novel environmentally-friendly pesticides.[14] The selectivity can be tuned by adjusting reaction conditions and using additives like triethylamine.[14]

Key Applications

-

Agrochemicals: It is a crucial building block in the synthesis of herbicides, insecticides, and plant growth regulators.[1][3][11] The polychlorinated pyridine core is a common feature in many potent agrochemicals.

-

Pharmaceuticals: The compound's scaffold is utilized in medicinal chemistry to develop APIs for a range of diseases.[1][2] Its ability to undergo selective functionalization allows for the creation of libraries of compounds for drug discovery screening.

-

Chemical Synthesis: It serves as a general intermediate for producing other specialty chemicals and functionalized pyridine derivatives.[3][9][15]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[16] It is classified as an irritant and is harmful if swallowed or inhaled.[5][7]

Hazard Identification

| Hazard Class | GHS Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Sources:[5][7][17] |

Safe Handling Protocol

Adherence to a strict safety workflow is mandatory when handling this compound.

Caption: Standard workflow for safely handling this compound.

First Aid Measures: [16][17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16][18]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16][17]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[16][18] Keep the container tightly closed.[16] Recommended storage temperature is often between 2-8 °C for long-term stability.[1]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[18] Do not let the product enter drains or the environment.[16][19] Contaminated packaging should be disposed of as unused product.[18]

Conclusion

This compound (CAS 6515-09-9) is a cornerstone intermediate in modern synthetic chemistry. Its well-defined reactivity, particularly the differential lability of its chlorine substituents, provides a robust platform for the synthesis of a wide range of functionalized pyridines. This versatility has cemented its role in the development of essential products for the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for any researcher or organization aiming to leverage its synthetic potential effectively and responsibly.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 3. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 6515-09-9 [sigmaaldrich.com]

- 8. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 9. This compound | 6515-09-9 [chemicalbook.com]

- 10. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

- 11. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 12. This compound | 29154-14-1 | Benchchem [benchchem.com]

- 13. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Page loading... [wap.guidechem.com]

- 16. aksci.com [aksci.com]

- 17. echemi.com [echemi.com]

- 18. capotchem.com [capotchem.com]

- 19. chemicalbook.com [chemicalbook.com]

Spectroscopic Elucidation of 2,3,6-Trichloropyridine: A Technical Guide

Introduction: The Significance of 2,3,6-Trichloropyridine

This compound is a halogenated pyridine derivative with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical reactivity and potential biological activity make a thorough understanding of its structure essential for its effective use and for the development of novel compounds. Spectroscopic analysis is the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the predicted spectroscopic data for this compound, offering insights into how NMR, IR, and MS techniques collectively contribute to its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the chemical formula C₅H₂Cl₃N, consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 6.[3] The two remaining hydrogen atoms are located at positions 4 and 5. The arrangement of these substituents dictates the electronic environment of each atom and, consequently, the expected spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.

-

Chemical Shift Prediction: The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms will deshield the protons, causing them to resonate at a downfield (higher ppm) region. The proton at the C5 position (adjacent to a carbon and the nitrogen) and the proton at the C4 position (between two carbons) will have slightly different electronic environments.

-

Splitting Pattern: The two protons are on adjacent carbons and should therefore exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (J-value) for ortho-coupling in pyridine rings is typically in the range of 4-6 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.3 - 7.6 | Doublet | 4 - 6 |

| H-5 | 7.8 - 8.1 | Doublet | 4 - 6 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry in the substitution pattern, five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

Chemical Shift Prediction: The carbons bonded to chlorine atoms (C2, C3, C6) will be significantly deshielded and appear at higher chemical shifts. The carbons bonded to hydrogen (C4, C5) will appear at relatively lower chemical shifts. The carbon atoms adjacent to the nitrogen (C2, C6) will also experience a downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 145 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations will be observed at lower wavenumbers, generally in the range of 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=N Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 181.9 g/mol .[3] Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M⁺, M+2, M+4, M+6) with predictable relative intensities.

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to involve the sequential loss of chlorine atoms or HCl.

References

An In-depth Technical Guide to the Reactivity of 2,3,6-Trichloropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trichloropyridine is a versatile and highly reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2][3] The presence of three electron-withdrawing chlorine atoms, coupled with the inherent electron-deficient nature of the pyridine ring, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, with a focus on reaction mechanisms, regioselectivity, and synthetic applications. We will delve into the underlying principles governing its reactivity and provide field-proven insights and experimental protocols to enable researchers to effectively utilize this important synthetic intermediate.

Introduction: The Unique Chemical Landscape of this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it amenable to nucleophilic attack, a characteristic that is significantly amplified by the presence of strongly electron-withdrawing substituents such as chlorine atoms. In this compound, the cumulative inductive effect of the three chlorine atoms further depletes the electron density of the pyridine ring, making it an excellent substrate for SNAr reactions.[2]

The strategic positioning of the chlorine atoms at the 2, 3, and 6 positions creates a unique reactivity profile. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. Consequently, the chlorine atoms at the C2 and C6 positions of this compound are the most likely sites for substitution. Understanding the interplay of electronic and steric factors is crucial for predicting and controlling the regiochemical outcome of its reactions with various nucleophiles.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Reactivity with Oxygen Nucleophiles: A Gateway to Key Intermediates

The reaction of this compound with oxygen-based nucleophiles, particularly alkoxides and hydroxide, is a cornerstone of its synthetic utility, most notably in the production of agrochemicals.

Reaction with Hydroxide: Synthesis of 3,5,6-Trichloro-2-pyridinol

The most prominent reaction of this compound is its hydrolysis to 3,5,6-trichloro-2-pyridinol, a key intermediate in the synthesis of the widely used insecticide chlorpyrifos. This reaction is typically carried out by treating this compound with a strong base, such as sodium hydroxide, in an aqueous medium or a mixture of water and an organic solvent.

The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion preferentially attacks the C2 position. This regioselectivity is driven by the strong activation of the C2 and C6 positions by the pyridine nitrogen. The choice between C2 and C6 is often influenced by subtle electronic and steric factors, but in many reported syntheses of the chlorpyrifos intermediate, substitution at C2 is the desired and major pathway.

Diagram 2: Synthesis of 3,5,6-Trichloro-2-pyridinol

Caption: Reaction pathway for the synthesis of 3,5,6-Trichloro-2-pyridinol.

A related and industrially important process involves the synthesis of 3,5,6-trichloropyridin-2-ol from trichloroacetyl chloride and acrylonitrile.[4][5][6][7] This multi-step process can be carried out as a one-pot synthesis or in a stepwise manner to improve yield and purity.[5] The reaction proceeds through the formation of 2,2,4-trichloro-4-cyanobutanoyl chloride, which then undergoes cyclization and aromatization.[5]

Reaction with Alkoxides: Formation of Alkoxypyridines

Similar to hydrolysis, the reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of the corresponding 2-alkoxy-3,6-dichloropyridines. The regioselectivity again strongly favors substitution at the C2 position. These reactions are typically carried out in the corresponding alcohol as the solvent or in an inert aprotic solvent. The resulting alkoxypyridines are valuable intermediates for further functionalization.

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Hydroxide | NaOH | 3,5,6-Trichloro-2-pyridinol | High | [5] |

| Methoxide | NaOMe | 2-Methoxy-3,6-dichloropyridine | Good | [8] |

Table 1: Summary of Reactions with Oxygen Nucleophiles

Reactivity with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules

The reaction of this compound with a variety of nitrogen nucleophiles, including primary and secondary amines, provides access to a diverse range of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.

Reaction with Primary and Secondary Amines

The amination of this compound generally proceeds with high regioselectivity, favoring substitution at the C2 position. The reaction is typically carried out by heating the trichloropyridine with an excess of the amine, which can also act as the base to neutralize the liberated HCl. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.

The regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate. Attack at the C2 or C6 position allows for the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. The choice between C2 and C6 can be influenced by the steric bulk of the incoming amine and the substituent at the C3 position.

Diagram 3: General Mechanism of Amination

Caption: General mechanism for the amination of this compound.

Palladium-Catalyzed Amination

For less reactive amines or to achieve substitution at less favored positions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with broader substrate scope.

Reactivity with Sulfur Nucleophiles: Introducing Thiother Functionality

The reaction of this compound with sulfur nucleophiles, such as thiolates, provides a straightforward route to the synthesis of thioether-substituted pyridines.

Reaction with Thiolates

Thiolates, being soft and highly polarizable nucleophiles, readily react with this compound. The reaction typically proceeds with high regioselectivity for the C2 position, analogous to the reactions with oxygen and nitrogen nucleophiles. The reaction is usually carried out by treating the trichloropyridine with a pre-formed thiolate (e.g., sodium thiophenoxide) or by reacting a thiol in the presence of a base.

The resulting 2-(arylthio)- or 2-(alkylthio)-3,6-dichloropyridines are versatile intermediates that can undergo further transformations, such as oxidation to sulfoxides and sulfones, or be used in cross-coupling reactions.

Experimental Protocol: Synthesis of 2-(Phenylthio)-3,6-dichloropyridine

-

To a solution of thiophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenoxide.

-

Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylthio)-3,6-dichloropyridine.

Mechanistic Considerations: Unraveling the Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is a result of the interplay between electronic and steric effects.

-

Electronic Effects: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. The chlorine atoms, being electron-withdrawing, further enhance the electrophilicity of the ring.

-

Steric Effects: The presence of a chlorine atom at the C3 position can sterically hinder the approach of a nucleophile to the C2 position. However, for many nucleophiles, the electronic activation at C2 outweighs this steric hindrance. The relative steric bulk of the nucleophile can also play a role in determining the C2 versus C6 selectivity.

Computational studies on related polychlorinated aromatic compounds have shown that the stability of the Meisenheimer intermediate is the primary factor dictating the regiochemical outcome. For this compound, theoretical calculations would likely confirm that the intermediate formed by attack at C2 is more stable than that formed by attack at C3 or C6, due to the combined electronic effects of the nitrogen atom and the chlorine substituents.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the C2 position. This predictable regioselectivity allows for the controlled synthesis of a wide range of functionalized pyridines. By understanding the underlying principles of its reactivity and utilizing the appropriate reaction conditions, researchers can effectively harness the synthetic potential of this versatile intermediate for the development of new agrochemicals, pharmaceuticals, and materials.

References

- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]

- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 3. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0030214A2 - Process for the preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 7. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

2,3,6-Trichloropyridine melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine

Introduction

This compound is a chlorinated derivative of pyridine that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical products.[1][2][3] Its utility is most prominent in the agrochemical sector, where it is a critical precursor for manufacturing herbicides, insecticides, and fungicides.[1][3][4] Furthermore, its scaffold is leveraged in medicinal chemistry for the development of active pharmaceutical ingredients (APIs).[1][3] The strategic placement of three electron-withdrawing chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile building block for nucleophilic substitution reactions.[3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting and boiling points. It is designed for researchers, chemists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for the experimental determination of these crucial parameters. Understanding these properties is fundamental for purification, process optimization, reaction design, and safety assessment.

Section 1: Compound Profile

A clear understanding of the fundamental identifiers and properties of this compound is the starting point for any rigorous scientific investigation. The compound typically appears as a light yellow to brown crystalline powder.[5][6] It exhibits solubility in organic solvents such as methanol, ethanol, and acetone, but is only sparingly soluble in water.[1][5][6]

| Identifier | Value |

| IUPAC Name | This compound[7] |

| CAS Number | 6515-09-9[1][2][8][9] |

| Molecular Formula | C₅H₂Cl₃N[1][2][5][8] |

| Molecular Weight | 182.44 g/mol [2][8] |

| Appearance | Light yellow to brown powder or crystal[5][6] |

| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl[1][7] |

| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N[1][9] |

Section 2: Thermophysical Properties

The melting and boiling points are critical parameters that dictate the physical state of the compound and are essential for purification techniques like recrystallization and distillation. These values are direct indicators of intermolecular forces and are sensitive to impurities.

| Property | Value | Notes |

| Melting Point | 64.0 - 68.0 °C[6] | A more specific range of 66-67 °C is also commonly reported.[8] |

| Boiling Point | 234 °C[6][10] | At atmospheric pressure (760 mmHg). |

The consistency of these values across multiple reputable suppliers and databases underscores their reliability. The melting point range is particularly important; a sharp, narrow range is a strong indicator of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, a foundational principle in organic chemistry known as melting point depression.

Section 3: Experimental Determination of Melting Point

Expertise & Rationale: The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The methodology described here utilizes a modern digital melting point apparatus, which offers superior accuracy, reproducibility, and safety compared to traditional oil-bath methods. The core principle is that pure substances melt over a very narrow temperature range. The protocol's trustworthiness is established through mandatory calibration with certified standards. This self-validating step ensures the instrument's accuracy, making the resulting data reliable.

Detailed Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.

-

Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

-

-

Apparatus Calibration (Self-Validation):

-

Prior to running the sample, confirm the apparatus's accuracy using at least two certified melting point standards that bracket the expected melting point of the sample (e.g., benzophenone, ~48°C; benzoic acid, ~122°C).

-

If the observed melting points of the standards deviate from their certified values, a calibration correction curve must be applied to all subsequent measurements.

-

-

Measurement:

-

Place the prepared capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 65 °C).

-

Approximately 15 °C below the expected melting point, reduce the heating ramp to a slow rate of 1-2 °C/min. This slow ramp is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts and the sample is completely liquid (T2).

-

The melting range is reported as T1 - T2.

-

-

Data Interpretation:

-

A pure sample of this compound should exhibit a sharp melting range of ≤ 1 °C.

-

A broadened range (> 2 °C) or a depression of the entire range indicates the presence of impurities.

-

Workflow Visualization```dot

Caption: Workflow for Boiling Point Determination.

Section 5: Synthesis Context

This compound is not a naturally occurring compound and must be synthesized. Common laboratory and industrial synthesis routes include:

-

Direct Chlorination of 2,6-Dichloropyridine: This method involves reacting 2,6-dichloropyridine with chlorine gas, often using a Lewis acid catalyst like ferric chloride. *[2][11] Diazochlorination: Starting from 3-amino-2,6-dichloropyridine, a diazotization reaction followed by a Sandmeyer-type reaction can introduce the third chlorine atom. *[4][11] Gas-Phase Chlorination: Pyridine or its less-chlorinated derivatives can be reacted with chlorine in the gas phase at high temperatures over a catalyst.

[12][13]Understanding the synthetic origin is crucial as different routes can lead to different impurity profiles, which in turn can affect the measured physical properties.

Section 6: Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling.

[1]* Hazards: It is known to cause skin irritation and serious eye irritation. I[6][10][14]t may also cause respiratory irritation. I[14]t is classified as a poison by the intraperitoneal route. *[2] Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

- Chemical-resistant gloves (e.g., nitrile).

- Safety goggles or a face shield. [15][16] * A lab coat. *[16] Handling: Avoid creating dust. W[16]ash hands thoroughly after handling. I[6][14]n case of skin contact, wash immediately with plenty of water. I[6]f eye contact occurs, rinse cautiously with water for several minutes.

The melting point (64-68 °C) and boiling point (234 °C) of this compound are fundamental physicochemical constants that are indispensable for its purification, handling, and use in chemical synthesis. The protocols detailed in this guide represent robust, self-validating methodologies for the accurate determination of these properties. For researchers in agrochemical and pharmaceutical development, a rigorous understanding and precise measurement of these parameters are essential for ensuring the quality, consistency, and safety of their work.

References

- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6515-09-9 [chemicalbook.com]

- 3. This compound | 6515-09-9 | Benchchem [benchchem.com]

- 4. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | 6515-09-9 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]

- 12. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]

- 13. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]

- 14. aksci.com [aksci.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 2,3,6-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 2,3,6-trichloropyridine, a versatile chlorinated heterocyclic compound. Synthesizing field-proven insights with established scientific literature, this document delves into the multifaceted roles of this molecule in agrochemical and pharmaceutical research, its environmental fate, and the methodologies for its biological evaluation.

Introduction: The Chemical Identity and Significance of this compound

This compound is a chlorinated derivative of pyridine, presenting as a colorless to pale yellow liquid or solid with a distinct aromatic odor.[1] Its chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts significant reactivity and biological activity. This compound is a crucial intermediate in the synthesis of a range of valuable chemicals, including agrochemicals and pharmaceuticals.[2][3] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it a versatile scaffold for nucleophilic substitution reactions.[3]

| Property | Value |

| Chemical Formula | C₅H₂Cl₃N |

| Molar Mass | 182.44 g/mol |

| CAS Number | 6515-09-9 |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.[1] |

Agrochemical Applications: A Multifaceted Agent for Crop Protection

This compound exhibits a spectrum of biological activities that are leveraged in agriculture for crop protection. Its utility spans herbicidal, fungicidal, and insecticidal applications, either directly or as a precursor to more complex active ingredients.

Herbicidal Activity: Unraveling the Mode of Action

While this compound is known to possess herbicidal properties, its precise molecular mode of action is not extensively documented in publicly available literature. However, based on the known mechanisms of other pyridine-based herbicides, we can infer potential pathways. Pyridine herbicides often function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[4] This leads to unregulated cell division, differentiation, and elongation, ultimately causing plant death.[4] Other potential mechanisms for pyridine herbicides include the inhibition of acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS), enzymes crucial for fatty acid and branched-chain amino acid synthesis, respectively.[5]

Workflow for Assessing Herbicidal Efficacy:

Caption: A generalized workflow for conducting whole-plant bioassays to evaluate herbicidal activity.

Fungicidal Activity: Targeting Fungal Cell Integrity

The fungicidal properties of this compound and its derivatives are more clearly understood. The primary mechanism of action for many pyridine-based fungicides is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane fluidity and integrity, ultimately causing cell death. Specifically, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7] Another potential target for pyridine-containing fungicides is succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.[8][9] Inhibition of SDH disrupts cellular respiration and energy production in fungi.[8]

Signaling Pathway of Pyridine-Based Fungicides:

Caption: Inhibition of lanosterol demethylase by pyridine fungicides disrupts ergosterol synthesis.

Insecticidal Activity: A Neurotoxic Approach

Chlorinated pyridines, including this compound, often exhibit insecticidal activity through neurotoxic mechanisms.[10] While the specific target for this compound is not definitively established, it is likely to interfere with the insect's nervous system, similar to other organochlorine and organophosphate insecticides.[10] Potential targets include voltage-gated sodium channels, which are crucial for nerve impulse transmission, and the enzyme acetylcholinesterase (AChE).[11][12] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.[13]

A Key Intermediate in Nitrification Inhibition: The Synthesis of Nitrapyrin

One of the most significant applications of this compound is as a precursor in the synthesis of nitrapyrin (2-chloro-6-(trichloromethyl)pyridine).[14] Nitrapyrin is a highly effective nitrification inhibitor used in agriculture to improve nitrogen use efficiency.[15]

The Role of Nitrapyrin in the Nitrogen Cycle

Nitrapyrin specifically inhibits the activity of the ammonia monooxygenase (AMO) enzyme in soil bacteria of the genus Nitrosomonas.[6][8] This enzyme catalyzes the first step of nitrification, the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻).[6][8] By inhibiting this step, nitrapyrin slows down the overall nitrification process, keeping nitrogen in the less mobile ammonium form for a longer period.[11]

Benefits of Nitrification Inhibition with Nitrapyrin:

-

Reduced Nitrate Leaching: Ammonium is less prone to leaching from the soil profile than the highly soluble nitrate anion.[7][11]

-

Decreased Nitrous Oxide Emissions: Nitrification and subsequent denitrification are major sources of nitrous oxide (N₂O), a potent greenhouse gas. By inhibiting nitrification, nitrapyrin can significantly reduce N₂O emissions from agricultural soils.[14]

-

Increased Crop Yield: By retaining nitrogen in the root zone for a longer duration, nitrapyrin can enhance nitrogen uptake by crops, potentially leading to increased yields.[15][16]

The Nitrification Inhibition Pathway:

Caption: Nitrapyrin inhibits the ammonia monooxygenase enzyme in Nitrosomonas bacteria.

Environmental Fate and Degradation

The environmental persistence and degradation of this compound and its derivatives are critical considerations for their safe and sustainable use.

Degradation Pathway

This compound can be degraded in the environment through both microbial and photolytic processes. A primary degradation product is 3,5,6-trichloro-2-pyridinol (TCP) .[9][17] TCP itself is a persistent and mobile compound that can be found in soil and aquatic environments.[9] Further degradation of TCP can occur, eventually leading to the formation of carbon dioxide, chloride ions, and other polar metabolites.[17] Several bacterial and fungal strains have been identified that can degrade TCP.[9][12][18]

Biological Activity of 3,5,6-Trichloro-2-pyridinol (TCP)

TCP is not an inert metabolite and exhibits its own biological activity. Studies have shown that TCP can induce oxidative stress and DNA damage in organisms such as earthworms.[19] Its toxicity can sometimes be comparable to or even exceed that of its parent compounds.[19] Therefore, a comprehensive risk assessment of this compound must also consider the biological effects of its degradation products.

Experimental Protocols for Biological Activity Assessment

The following section outlines standardized protocols for evaluating the various biological activities of this compound.

Protocol for In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of a compound against yeast and filamentous fungi.

Materials:

-

This compound

-

Reference antifungal agents (e.g., Fluconazole)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

Sterile 96-well microtiter plates

-

Fungal strains of interest

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 medium to the desired final inoculum concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the compound in the 96-well plate using RPMI 1640 medium.

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a predetermined level of growth inhibition (e.g., 50% or 90%) compared to the drug-free control well. This can be assessed visually or by measuring the optical density with a spectrophotometer.[20]

Protocol for Herbicide Efficacy Testing (Whole-Plant Pot Assay)

This protocol is a standard method for evaluating the herbicidal effects of a compound on both monocot and dicot weed species.

Materials:

-

This compound

-

Pots filled with a suitable soil mix

-

Seeds of target weed species (e.g., a monocot like Avena fatua and a dicot like Amaranthus retroflexus)

-

Growth chamber or greenhouse with controlled environmental conditions

-